An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the limited direct literature on this specific salt, this document builds upon the well-characterized parent scaffold, 1,2,3,4-tetrahydroquinoline, and its 5-hydroxy derivative to provide a holistic and scientifically grounded perspective for research and development.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, representing a partially hydrogenated derivative of quinoline.[1][2][3] This unique bicyclic structure, consisting of a benzene ring fused to a piperidine ring, serves as a foundational building block in a wide array of biologically active molecules.[4][5] Its derivatives are integral to pharmaceuticals ranging from antimalarials and antihypertensives to antiviral and anticancer agents.[1][5][6] The versatility of the THQ scaffold lies in its structural rigidity, three-dimensional character, and the ease with which it can be functionalized, allowing for the fine-tuning of pharmacological properties.[4]
Core Molecular Properties
To understand the hydrochloride salt, we must first characterize its precursors: the parent THQ and the free base, 1,2,3,4-Tetrahydroquinolin-5-ol.
1,2,3,4-Tetrahydroquinoline (Parent Compound)
This compound is the foundational structure from which the title compound is derived. It is typically a colorless to pale yellow liquid under standard conditions.[7]
| Property | Value | Source(s) |
| CAS Number | 635-46-1 | [2] |
| Molecular Formula | C₉H₁₁N | [4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Appearance | Colorless to yellowish oily liquid | [1][3] |
| Melting Point | 13 - 20 °C | [3][4] |
| Boiling Point | ~251 °C | [3][4] |
| Solubility | Sparingly soluble in water (<1 g/L at 20°C) | [7] |
1,2,3,4-Tetrahydroquinolin-5-ol (Free Base)
The introduction of a hydroxyl group at the 5-position significantly alters the molecule's polarity and potential for hydrogen bonding. This derivative is recognized as an important pharmacophore for further optimization in drug discovery programs.[8]
| Property | Value | Source(s) |
| CAS Number | 61468-43-7 | [8][9] |
| Molecular Formula | C₉H₁₁NO | [8] |
| Molecular Weight | 149.19 g/mol | [8][9] |
| Boiling Point | 300.3 °C | [8] |
| Flash Point | 110 °C | [8] |
1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride (Title Compound)
The formation of a hydrochloride salt is a common and critical step in drug development. This process involves the protonation of the basic secondary amine in the piperidine ring by hydrochloric acid. The primary motivations for this conversion are to enhance aqueous solubility and improve the compound's stability and handling properties, transforming an often oily or poorly soluble free base into a crystalline, water-soluble solid.
| Property | Value (Calculated/Inferred) | Source(s) |
| CAS Number | Not explicitly found in searches. | |
| Molecular Formula | C₉H₁₂ClNO | Inferred |
| Molecular Weight | 185.65 g/mol | [10]* |
| Solubility | Expected to have significantly higher aqueous solubility than the free base. | |
| Appearance | Expected to be a crystalline solid. | |
| Melting Point | Expected to be significantly higher than the free base. |
*Note: Molecular weight corresponds to the isomeric 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrochloride, which is expected to be identical.[10]
Synthesis and Chemical Reactivity
Synthesis of the Tetrahydroquinoline Core
The synthesis of the THQ scaffold is well-established, most commonly achieved through the catalytic hydrogenation of the corresponding quinoline. This reduction is typically regioselective for the nitrogen-containing heterocyclic ring.
Various synthetic strategies exist, including domino reactions that enable complex THQs to be built with high efficiency from simple starting materials.[5] These methods can involve reduction followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes.[5]
Caption: General synthetic pathway to the title compound.
Formation of the Hydrochloride Salt
Protocol: Standard Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base, 1,2,3,4-Tetrahydroquinolin-5-ol, in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting hydrochloride salt, thereby facilitating precipitation.
-
Acidification: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid to the solution. The HCl is typically used as a solution in an anhydrous solvent (e.g., HCl in diethyl ether or 2-propanol) to prevent the introduction of water, which can hinder crystallization.
-
Precipitation: Stir the mixture at room temperature or below (0-5 °C). The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent used for the reaction to remove any unreacted starting material or excess acid.
-
Drying: Dry the product under vacuum to remove residual solvent.
This self-validating protocol ensures high purity, as the desired product selectively crystallizes from the reaction mixture, leaving impurities behind in the solvent.
Spectral and Analytical Characterization
Caption: Standard workflow for analytical characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. Protonation of the amine will result in a downfield shift of the adjacent protons and the appearance of a broad N-H⁺ signal.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry: MS analysis will typically show the molecular ion peak corresponding to the free base (m/z = 149.19) after loss of HCl in the ion source.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the N-H⁺ stretch of the ammonium salt, in addition to the O-H stretch from the phenolic group.
Potential Applications and Pharmacological Relevance
The THQ scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[4][5] While specific data for 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is sparse, the structural motifs suggest several promising avenues for investigation.
-
Neurological Disorders: The related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is known to interact with dopaminergic systems.[11][12] Certain THIQ derivatives are being investigated for their potential role in Parkinson's disease and as neuroprotective agents.[11][13] Given the structural similarity, the title compound warrants investigation for its activity on dopamine and other CNS receptors.
-
Anticancer and Antimicrobial Agents: The THQ nucleus is present in numerous synthetic and natural products with anticancer, antifungal, and antiviral properties.[5] The 5-hydroxy substitution provides an additional point for interaction with biological targets, making it a candidate for screening in these therapeutic areas.
-
Drug Discovery Intermediate: As a functionalized, water-soluble building block, 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is an excellent starting point for the synthesis of more complex molecules and chemical libraries for high-throughput screening.[8]
Safety and Handling
Specific safety data for 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is not available. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, appropriate precautions should be taken. The parent compound is classified as a skin and respiratory tract irritant.[2]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is a compound with significant untapped potential, firmly rooted in the proven pharmacological relevance of the tetrahydroquinoline scaffold. While direct experimental data on this specific salt is limited, this guide provides a robust framework based on the well-documented properties of its parent structures and established chemical principles. Its enhanced solubility and stability make it a superior candidate for biological screening and a versatile intermediate for synthetic chemists. Further research into its specific biological activities, particularly within CNS disorders and oncology, is highly warranted and could unlock new therapeutic avenues.
References
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2481. [Link]
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Antkiewicz-Michaluk, L., et al. (1993). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 6(1), 29-38. [Link]
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Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-14. [Link]
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Antkiewicz-Michaluk, L., et al. (2009). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-dependent Dopamine Oxidation and Impairs Dopamine Release: Ex Vivo and in Vivo Neurochemical Studies. Neurochemical Research, 34(3), 516-524. [Link]
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Antkiewicz-Michaluk, L., et al. (2001). Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties. Journal of Neurochemistry, 78(1), 110-118. [Link]
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